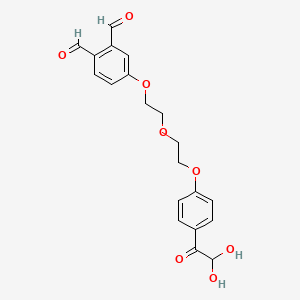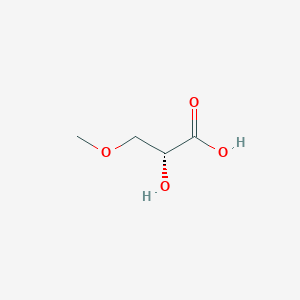
(R)-2-Hydroxy-3-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-3-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the production of the desired enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the other untouched.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-3-methoxypropanoic acid often involves the fermentation of renewable resources using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound in high yields under controlled conditions. The fermentation process is followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-oxopropanoic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Methoxy-2-oxopropanoic acid.
Reduction: Regeneration of ®-2-Hydroxy-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-3-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Lactic Acid: Similar in structure but lacks the methoxy group.
Glycolic Acid: Contains a hydroxyl group but lacks the methoxy group and has a simpler structure.
3-Methoxypropanoic Acid: Similar but lacks the hydroxyl group.
Uniqueness: ®-2-Hydroxy-3-methoxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it valuable in applications requiring specific enantiomers.
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI Key |
JFISKVPZHADVPM-GSVOUGTGSA-N |
Isomeric SMILES |
COC[C@H](C(=O)O)O |
Canonical SMILES |
COCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


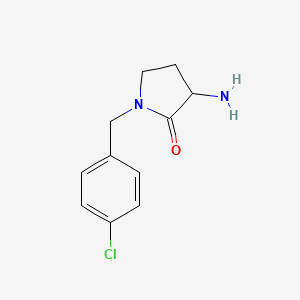
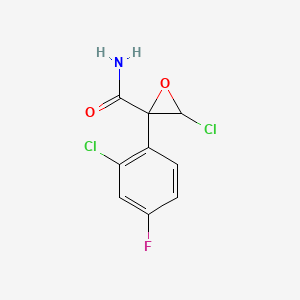
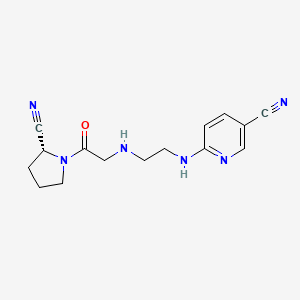
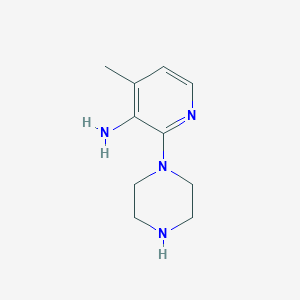

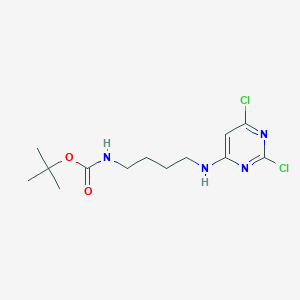
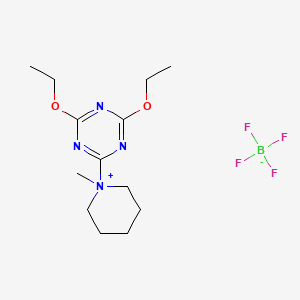
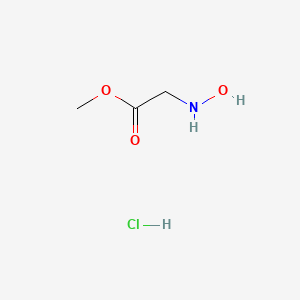
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
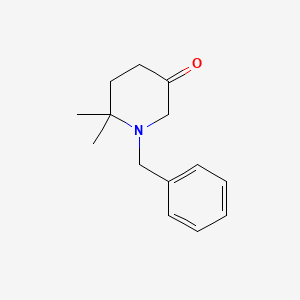
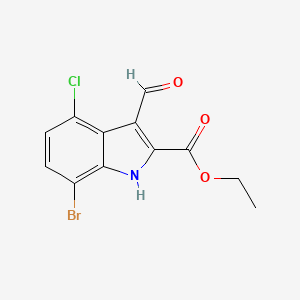
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)
![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
